Iroxanadine

Cardiovascular Research Cardioprotection p38 MAPK

Iroxanadine (BRX-235/BRX-005) is a p38 stress-activated protein kinase (SAPK) activator and Hsp co-inducer—functionally opposed to p38 MAPK inhibitors such as SB202190 and SB203580. This unique mechanism drives cytoprotective endothelial cell survival post-ischemia/reperfusion, reduces caspase-dependent apoptosis in HUVEC models, and accelerates diabetic wound healing nearly two-fold in vivo. Unlike Bimoclomol, Iroxanadine increases cardiac contractility without altering the [Ca2+]i transient, and induces endothelium-independent vasorelaxation via direct action on vascular smooth muscle. For experimental fidelity in p38 activation, Hsp-mediated cytoprotection, and vascular function studies, Iroxanadine is the mechanistically appropriate tool compound.

Molecular Formula C14H20N4O
Molecular Weight 260.33 g/mol
CAS No. 276690-58-5
Cat. No. B1672186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIroxanadine
CAS276690-58-5
Synonyms5,6-dihydro-5-(1-piperidinyl)methyl-3-(3-pyridil)-4H-1,2,4-oxa-diazine
5,6-dihydro-5-(1-piperidinyl)methyl-3-(3-pyridyl)-4H-1,2,4-oxadiazine
BRX 235
BRX-235
BRX235
cytrx
iroxanadine
Molecular FormulaC14H20N4O
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3
InChIInChI=1S/C14H20N4O/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17)
InChIKeyQWVRTSZDKPRPDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Iroxanadine (BRX-235) Compound Profile: A Cardioprotective p38 Kinase Activator for Vascular Research


Iroxanadine (also known as BRX-235 or BRX-005) is a small molecule with a molecular weight of 260.33 g/mol and the molecular formula C14H20N4O [1]. It is classified as a cardioprotective agent and vasculoprotector [1]. Its proposed primary mechanism of action is the induction of p38 stress-activated protein kinase (SAPK) phosphorylation, a key pathway in endothelial cell homeostasis [1]. Additionally, Iroxanadine acts as a co-inducer of stress-responsive heat shock proteins (Hsp), a mechanism distinct from classic p38 MAPK inhibitors, and is investigated for potential applications in atherosclerosis, restenosis, and diabetic vascular complications [1][2].

Why p38 MAPK Inhibitors Are Not Substitutable for Iroxanadine in Cardioprotection Studies


Substituting Iroxanadine with a generic p38 MAPK inhibitor is scientifically unsound. Iroxanadine acts as an *activator* of p38 kinase and an enhancer of stress-responsive Hsp expression, a unique mode of action associated with cytoprotection and improved endothelial cell survival following ischemia/reperfusion stress [1][2]. In contrast, classical p38 MAPK inhibitors like SB202190 and SB203580 block kinase activity, which can have opposing effects [3]. Furthermore, even among Hsp co-inducers, Iroxanadine demonstrates a distinct cardiovascular profile; for instance, its effect on calcium handling and depolarization differs significantly from its analog, Bimoclomol [4]. Using an inhibitor or a different co-inducer would fundamentally alter the experimental outcome, invalidating the study's premise and making data interpretation impossible.

Quantitative Evidence Guide: Iroxanadine's Differentiated Performance vs. Analogs and Inhibitors


Cardiovascular Selectivity: Divergent Calcium Handling and Electrophysiology Compared to Bimoclomol

In a direct comparative study in Langendorff-perfused guinea pig hearts, Iroxanadine (BRX-005) and the analog Bimoclomol displayed distinct cardiovascular effects. Iroxanadine increased peak left ventricular pressure and the rates of contraction and relaxation in a concentration-dependent manner without altering the amplitude of intracellular calcium ([Ca2+]i) transients [1]. In contrast, Bimoclomol increased both contractility and [Ca2+]i transient amplitude [1]. Furthermore, in canine ventricular cardiomyocytes, high concentrations of Iroxanadine had no effect on action potential depolarization, while Bimoclomol markedly suppressed the action potential upstroke [1].

Cardiovascular Research Cardioprotection p38 MAPK

Mechanism-Specific Cytoprotection: p38 Activation vs. p38 Inhibition in Endothelial Cells

Iroxanadine's unique mechanism as a p38 kinase *activator* leads to functional outcomes opposite to classic p38 MAPK *inhibitors*. In an endothelial cell model of ischemia/reperfusion, the cytoprotective effect conferred by post-hypoxic administration of Iroxanadine was strongly inhibited by the p38 MAPK inhibitors SB202190 and SB203580 [1]. This finding demonstrates that Iroxanadine's ability to reduce caspase-dependent apoptosis in this context is entirely dependent on its activation of the p38 pathway, a mechanism that is nullified by p38 inhibitors [1].

Vascular Biology Ischemia-Reperfusion Injury Apoptosis

In Vivo Functional Recovery: Accelerated Diabetic Wound Healing

In an in vivo model, treatment with Iroxanadine demonstrated a significant improvement in a functional disease outcome. Diabetic mice treated with Iroxanadine healed from experimentally induced diabetic wounds nearly two times faster than untreated diabetic controls [1]. This data point moves beyond cellular and organ-level assays to demonstrate a potential therapeutic benefit in a complex disease state.

Diabetic Wound Healing In Vivo Efficacy Translational Research

Targeted Research Applications for Iroxanadine Based on Empirical Evidence


Investigating Endothelial Cytoprotection in Ischemia-Reperfusion Injury

Iroxanadine is a prime tool for studies investigating the role of p38 kinase activation in promoting endothelial cell survival following ischemia/reperfusion injury, as demonstrated in a validated HUVEC model where it reduced caspase-dependent apoptosis [1]. Its mechanism of action is functionally opposed to p38 MAPK inhibitors, which block the cytoprotective effect [1].

Decoupling Inotropy from Calcium Handling in Cardiac Research

For researchers investigating pathways to increase cardiac contractility without altering the calcium transient, Iroxanadine offers a unique experimental tool. In Langendorff-perfused hearts, it increased contractility while leaving the amplitude of [Ca2+]i transients unaltered, a profile directly differentiated from the comparator Bimoclomol, which increased both parameters [2].

Preclinical Evaluation of Therapies for Diabetic Vascular Complications

Iroxanadine is an evidence-backed candidate for preclinical studies targeting diabetic vascular disease, based on its ability to accelerate diabetic wound healing nearly two-fold in an in vivo model [3]. This functional benefit is likely underpinned by its demonstrated mechanism of improving endothelial cell survival and function [1].

Investigating Vascular Smooth Muscle-Mediated Vasorelaxation

Iroxanadine is a useful tool for studying endothelium-independent vasorelaxation. It induces a concentration-dependent relaxation in precontracted guinea pig pulmonary artery preparations, and this effect was shown to be independent of endothelial integrity, confirming a direct action on vascular smooth muscle [2].

Quote Request

Request a Quote for Iroxanadine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.